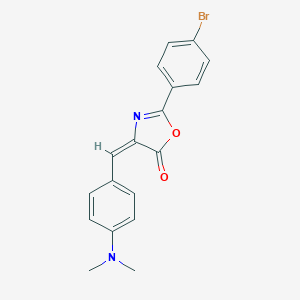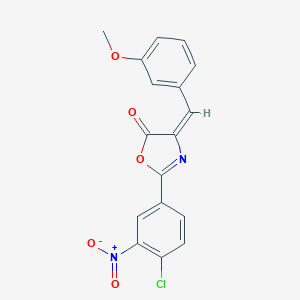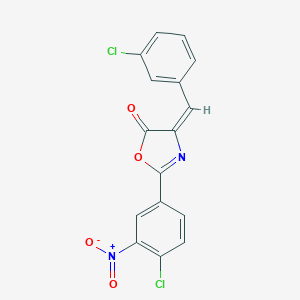
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine, also known as FDP, is a chemical compound that belongs to the piperidine class of drugs. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDP is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
科学研究应用
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine acts as a potent inhibitor of the dopamine transporter, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
作用机制
The mechanism of action of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood.
实验室实验的优点和局限性
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in lab experiments is limited by its high cost and limited availability. Moreover, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood, which makes it difficult to assess its safety and efficacy.
未来方向
There are several future directions for the research on 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. First, more studies are needed to assess the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs. Second, the synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved to increase its yield and purity. Third, the potential applications of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in the treatment of other neurological disorders, such as depression and anxiety, should be explored. Fourth, the development of new analogs of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine with improved pharmacological properties should be pursued. Finally, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in combination with other drugs for the treatment of neurological disorders should be investigated.
合成方法
The synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the reaction of 1-(2-fluorobenzoyl)piperidine with 3,5-dimethylpyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. The purity and yield of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved by using different solvents and purification techniques.
属性
产品名称 |
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.3 g/mol |
IUPAC 名称 |
(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI 键 |
ISFAADVEKICCHK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
规范 SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
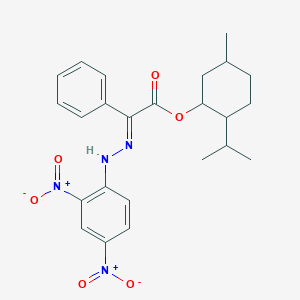
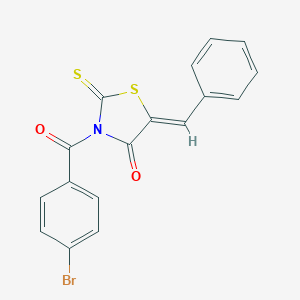
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

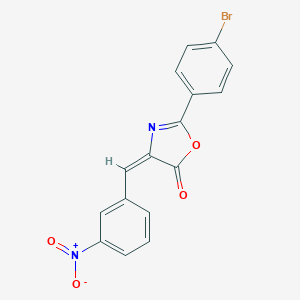
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
